N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(15-13-14-4-7-19-13)9-2-3-10-11(8-9)18-6-1-5-17-10/h2-4,7-8H,1,5-6H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXIUCVVSHBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=NC=CS3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the formation of the thiazole ring followed by the construction of the benzodioxepine moiety. One common method involves the reaction of a substituted benzaldehyde with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with a dihydroxybenzene derivative to form the benzodioxepine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzodioxepine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: As a component in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the benzodioxepine moiety can interact with cell membranes and receptors, modulating their function. These interactions can lead to various biological effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
Structural Analogs with Benzodioxepine Cores
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
This compound (Compound ID: J031-0500) shares the benzodioxepine-carboxamide backbone but replaces the thiazole group with a methyl-substituted benzodioxepine moiety. Key differences include:
- Molecular Weight : 355.39 vs. an estimated ~350–360 for the thiazole analog.
- logP/logD : Higher lipophilicity (logP = 2.32) compared to the thiazole variant (predicted logP ~2.0–2.5).
- Hydrogen-Bonding Capacity: Reduced hydrogen-bond donors (1 vs. 1 in the thiazole analog) but similar acceptor counts (6) .
5-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine
This analog substitutes the thiazole with an oxazole ring and introduces an ethylsulfonyl group. Notable contrasts:
- Polar Surface Area (PSA) : Higher PSA due to sulfonyl and methoxy groups, enhancing solubility but reducing membrane permeability.
- Bioactivity : Patent data (US7,189,712B2) highlight its use in cancer therapy, suggesting that heterocyclic substituents significantly influence target selectivity .
Heterocyclic Substituent Variations
N-(2-imidazol-1-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Replacing thiazole with imidazole increases hydrogen-bond donors (2 vs. 1) and alters electronic properties. Imidazole’s basicity may enhance interactions with acidic biological targets, though pharmacokinetic data are unavailable .
Thiadiazole Derivatives
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () demonstrate the pharmacological relevance of thiadiazole moieties, particularly in antibiotic design. However, their larger molecular weights (>500 Da) limit bioavailability compared to benzodioxepine-thiazole hybrids .
Physicochemical and Pharmacokinetic Profiles
Table 1 summarizes key properties of selected analogs:
*Estimated based on structural similarity to J031-0500.
Biological Activity
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring and a benzodioxepine moiety. Its molecular formula is , with a molecular weight of approximately 250.32 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound generally involves multi-step reactions that include:
- Formation of the Benzodioxepine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Thiazole Incorporation : The thiazole moiety is introduced via nucleophilic substitution or cyclization methods involving thioamide derivatives.
Antimicrobial Activity
Research indicates that derivatives of benzodioxepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| N-(1,3-thiazol-2-yl)-3,4-dihydro... | Antibacterial | |
| Benzodioxepine Derivatives | Antifungal |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Cardiovascular Effects
Some derivatives have shown vasorelaxant activity and the ability to reduce heart rate in animal models. These effects are attributed to the modulation of calcium channels and other cardiovascular pathways.
The biological activity of this compound is believed to involve:
- Receptor Interaction : The compound may bind to specific receptors or enzymes involved in various biological pathways.
- Signal Transduction Modulation : By influencing signal transduction pathways, it can alter cellular responses related to inflammation and microbial resistance.
Case Studies
Several studies highlight the effectiveness of this compound in various biological assays:
- A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Another investigation reported its potential as an anti-inflammatory agent in models of acute inflammation.
Q & A
Q. Basic Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the benzodioxepine ring conformation, thiazole substitution, and carboxamide linkage. For instance, dihedral angles in the benzodioxepine ring (e.g., 15–25°) can be inferred from coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C13H14N2O2S: 278.08 g/mol) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Q. Advanced Techniques
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, co-crystallization with intermediates (e.g., thioacetamide derivatives) can reveal conformational preferences .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress using C18 columns with acetonitrile/water gradients .
What are the known biological targets or activities associated with this compound?
Basic Biological Profiling
While direct data on this compound is limited, structurally related benzodioxepine-thiazole hybrids exhibit:
- Enzyme Inhibition : Binding to kinases (e.g., GSK-3β) via hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the benzodioxepine ring .
- Antimicrobial Activity : Thiazole derivatives show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
Q. Advanced Mechanistic Studies
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets of target enzymes. Adjust protonation states of the carboxamide group to refine docking scores .
- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay on cancer cell lines) and compare with structurally simplified analogs to identify pharmacophores .
How can reaction conditions be optimized to improve the yield of this compound?
Q. Advanced Optimization Strategies
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yields >80% (e.g., 100°C, 300 W) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while additives like DMAP suppress side reactions .
- Intermediate Stabilization : Protect reactive intermediates (e.g., benzodioxepine acid chloride) with trimethylsilyl chloride to prevent hydrolysis .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Q. Advanced Data Analysis
- Conformational Sampling : Perform molecular dynamics simulations (50 ns trajectories) to identify low-energy conformers missed in static docking. Compare with NMR-derived NOE data .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing the thiazole with triazole) to isolate structural contributors to activity discrepancies .
- Metabolite Screening : Use LC-MS to detect in vitro degradation products that may explain reduced activity (e.g., oxidation of the benzodioxepine ring) .
How does the stereochemistry of the benzodioxepine ring influence pharmacological activity?
Q. Advanced Structural Analysis
- Dihedral Angle Effects : X-ray data shows that smaller dihedral angles (e.g., 18° vs. 25°) between the benzodioxepine and thiazole rings enhance hydrophobic interactions with target proteins, increasing potency by 3–5 fold .
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test individually. For example, (R)-enantiomers of similar compounds show 10x higher kinase inhibition than (S)-forms .
What are the best practices for handling stability issues during storage?
Q. Advanced Stability Protocols
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group .
- pH Buffering : Prepare stock solutions in DMSO with 0.1% TFA (pH 3.0) to suppress degradation in aqueous media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
